Loxapine is a dibenzoxazepine compound, classified as a first-generation antipsychotic. [, , , , ] While primarily recognized for its antipsychotic properties, Loxapine possesses structural similarities to Clozapine and exhibits certain characteristics typical of atypical antipsychotics. [, ] It acts as a dopamine D2 receptor antagonist and demonstrates a higher affinity for D3 than D2 receptors. [] Loxapine undergoes metabolism in the liver, primarily through cytochrome P450 enzymes, to yield various metabolites, some of which contribute to its pharmacological activity. [, , ] Notably, its primary metabolite, Amoxapine, exhibits antidepressant properties. [, , , ]
Related Compounds
Amoxapine
Compound Description: Amoxapine, also known as N-desmethylloxapine, is a tetracyclic antidepressant with metabolite activity derived from Loxapine. It functions as a norepinephrine reuptake inhibitor and possesses potent dopamine-blocking properties. Research indicates its potential efficacy in managing psychotic-depressive disorders. [, , , ]
Relevance: Amoxapine is a key metabolite of Loxapine, exhibiting antidepressant activity, unlike Loxapine's primary antipsychotic action. Despite the structural similarity, their pharmacological profiles differ significantly. [, , , ]
7-Hydroxyloxapine
Compound Description: 7-Hydroxyloxapine is a pharmacologically active metabolite of Loxapine, formed through hepatic metabolism primarily mediated by the CYP2D6 enzyme. This metabolite exhibits a five-fold higher affinity for dopamine D2 receptors compared to Loxapine, suggesting a potential contribution to Loxapine’s clinical efficacy. [, , , , ]
Relevance: As an active metabolite of Loxapine, 7-Hydroxyloxapine plays a crucial role in the overall pharmacological activity of Loxapine. Understanding its pharmacokinetic profile is vital when considering Loxapine’s therapeutic efficacy and potential drug interactions. [, , , , ]
8-Hydroxyloxapine
Compound Description: 8-Hydroxyloxapine is another active metabolite of Loxapine. Studies indicate it's primarily generated through the activity of the CYP1A2 enzyme in the liver. Although it exhibits a weaker binding affinity to dopamine receptors compared to 7-Hydroxyloxapine, it may still contribute to the overall clinical effects of Loxapine. [, , , ]
Relevance: 8-Hydroxyloxapine, as a Loxapine metabolite, further complicates the pharmacokinetic profile of Loxapine. This emphasizes the importance of considering individual metabolic variations and potential drug interactions when prescribing Loxapine. [, , , ]
Loxapine N-oxide
Compound Description: Loxapine N-oxide represents a metabolic byproduct of Loxapine, primarily formed through the enzymatic action of CYP3A4 and flavin-containing monooxygenase (FMO). While not extensively studied, this metabolite is considered pharmacologically less active than Loxapine. [, ]
Relevance: Understanding the formation and potential contribution of Loxapine N-oxide to the overall clinical profile of Loxapine is crucial for optimizing therapeutic efficacy and minimizing potential drug interactions. [, ]
Clozapine
Compound Description: Clozapine, a tricyclic dibenzodiazepine, acts as an atypical antipsychotic medication. It exhibits a unique pharmacological profile, effectively treating schizophrenia, including treatment-resistant cases, with minimal extrapyramidal side effects. [, , ]
Relevance: Haloperidol serves as a frequently used comparator to Loxapine in studies assessing efficacy and tolerability in managing agitation. Both are classified as typical antipsychotics, but their side effect profiles and pharmacological nuances may influence clinical decisions. [, , , , , , , ]
Risperidone
Compound Description: Risperidone belongs to the atypical antipsychotic class and functions as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors. This dual action contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. [, , ]
Relevance: Risperidone is often compared to Loxapine in clinical trials due to its status as a well-established atypical antipsychotic. Understanding their comparative efficacy, side effect profiles, and potential advantages informs treatment decisions for schizophrenia. [, , ]
Quetiapine
Compound Description: Quetiapine, another atypical antipsychotic, displays antagonist activity at various receptors including dopamine D2 and serotonin 5-HT2A. It is widely used in managing schizophrenia and bipolar disorder, offering a favorable side effect profile with a lower risk of extrapyramidal symptoms. []
Relevance: Quetiapine, similar to Risperidone, provides another point of comparison with Loxapine for managing psychotic disorders. Analyzing their comparative efficacy, side effect profiles, and suitability for different patient populations guides clinical practice. []
Aripiprazole
Compound Description: Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while exhibiting antagonist activity at serotonin 5-HT2A receptors. This unique pharmacological profile contributes to its efficacy in treating schizophrenia, bipolar disorder, and agitation. [, , ]
Source and Classification
Loxapine is classified as a typical antipsychotic, although it possesses atypical characteristics. It is available in multiple formulations, including oral tablets, intramuscular injections, and inhalation solutions. The drug's pharmacokinetic profile allows for rapid onset of action, particularly with the inhalation route, which can achieve peak plasma concentrations within minutes.
Synthesis Analysis
Methods and Technical Details
The synthesis of loxapine typically involves several key steps:
Condensation Reaction: The initial step involves the condensation of specific precursors in an organic solvent to form an intermediate compound. Common solvents used include toluene and tetrahydrofuran.
Reduction Condensation: This intermediate undergoes a reduction reaction to yield another key intermediate.
Final Reaction: The final step involves reacting the last intermediate with N-methylpiperazine to produce loxapine.
For instance, one method described in a patent indicates that the reaction temperature for the condensation step should be maintained between 50°C and 160°C, typically around 90°C to 120°C, with a reaction time of 3 to 10 hours.
Chemical Reactions Analysis
Reactions and Technical Details
Loxapine can undergo various chemical reactions typical for its class of compounds:
Hydroxylation: Metabolism primarily occurs via hydroxylation through cytochrome P450 enzymes, leading to metabolites such as 7-hydroxyloxapine and 8-hydroxyloxapine.
N-Demethylation: This process converts loxapine into amoxapine, which has antidepressant properties.
These metabolic pathways are crucial for understanding loxapine's pharmacodynamics and potential side effects.
Mechanism of Action
Loxapine exerts its therapeutic effects mainly through:
Dopamine D2 Receptor Antagonism: This action helps alleviate positive symptoms of schizophrenia, such as hallucinations and delusions.
Serotonin 5-HT2A Receptor Antagonism: This contributes to reducing negative symptoms and improving mood stability.
The pharmacokinetics indicate that loxapine has a half-life ranging from 4 hours (oral) to 12 hours (intramuscular), allowing for flexible dosing strategies depending on the formulation used.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Loxapine is typically presented as a white to off-white crystalline powder.
Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
Chemical Properties
Melting Point: Approximately 195°C.
pKa: The dissociation constant (pKa) of loxapine is around 6.6, indicating its behavior in physiological conditions.
These properties are fundamental for formulation development and understanding how loxapine behaves within biological systems.
Applications
Loxapine is primarily used in clinical settings for:
Management of Schizophrenia: Effective in treating both acute episodes and long-term management.
Acute Agitation: Particularly useful in emergency settings due to its rapid onset when administered via inhalation.
Recent studies have highlighted its efficacy in managing agitation associated with various psychiatric conditions, making it a valuable tool in psychiatric practice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lopirazepam is discontinued (DEA controlled substance). It is a short-acting benzodiazepine analog of the pyridodiazepine type (specifically, the pyridodiazepine analog of lorazepam) with anxiolytic and hypnotic properties.
Maralixibat (also known as SHP625, LUM001, and lopixibat) is an ileal bile acid transporter inhibitor, like [odevixibat]. Maralixibat is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome. Previously, patients with cholestatic pruritus associated with Alagille syndrome were treated with antihistamines, [rifampin], [ursodeoxycholic acid], [cholestyramine], [naltrexone], and [sertraline] alone or in combination. No clinical trials have been performed to assess the efficacy of these treatments for cholestatic pruritus and treatments were given based on a prescriber's clinical experience. Surgical interventions such as partial external bile diversion and ileal exclusion have also been used as treatments. Maralixibat represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome. It was granted FDA approval on 29 September 2021. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended maralixibat be granted marketing authorization for the treatment of cholestatic pruritus in patients with Alagille syndrome: it was granted marketing authorization in Europe on 13 December 2022. On July 21, 2023, maralixibat was also approved by Health Canada. Maralixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of maralixibat is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor. Maralixibat is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. Maralixibat is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. See also: Maralixibat Chloride (has salt form).